molecular formula C24H32ClN5O B1664407 1H-Indazole-3-carboxamide, 1-(1-methylethyl)-N-((1-(2-(2-pyridinyl)ethyl)-4-piperidinyl)methyl)-, monohydrochloride CAS No. 214851-62-4

1H-Indazole-3-carboxamide, 1-(1-methylethyl)-N-((1-(2-(2-pyridinyl)ethyl)-4-piperidinyl)methyl)-, monohydrochloride

Cat. No. B1664407
M. Wt: 442 g/mol
InChI Key: PRYNGBWWKDSBAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AFR-605 HCl is a biochemical.

Scientific Research Applications

5-HT4 Receptor Antagonists

A study by Schaus et al. (1998) explored the synthesis of indazole-3-carboxamides and their evaluation as 5-HT4 receptor antagonists. They identified compounds with potent 5-HT4 receptor antagonist activity, highlighting the potential of these compounds in targeting neurotransmitter receptors (Schaus, Thompson, Bloomquist, Susemichel, Calligaro, & Cohen, 1998).

Monoamine Oxidase B Inhibitors

Tzvetkov et al. (2014) discovered that indazole-carboxamides act as highly potent and selective inhibitors of monoamine oxidase B (MAO-B). This finding is significant for developing treatments for neurological disorders associated with MAO-B, such as Parkinson's disease (Tzvetkov, Hinz, Küppers, Gastreich, & Müller, 2014).

Cannabinoid Receptor Ligands

A study by Murineddu et al. (2005) on 4,5-dihydro-1H-benzo[g]indazole-3-carboxamides found that these compounds have an affinity towards cannabinoid receptors, suggesting their potential as therapeutic agents in conditions modulated by these receptors (Murineddu, Ruiu, Mussinu, Loriga, Grella, Carai, Lazzari, & Pani, 2005).

CGRP Receptor Antagonists

Cann et al. (2012) developed a potent calcitonin gene-related peptide (CGRP) receptor antagonist using indazolyl amino ester subunits. This research indicates the utility of indazole derivatives in creating effective treatments for conditions like migraines (Cann, Chen, Gao, Hanson, Hsieh, Li, Lin, Parsons, Pendri, Nielsen, Nugent, Parker, Quinlan, Reising, Remy, Sausker, & Wang, 2012).

Anti-Inflammatory and Analgesic Agents

Reddy et al. (2015) synthesized a new series of indazole derivatives and evaluated them for anti-inflammatory and analgesic activities, suggesting their potential as therapeutic agents for inflammatory and pain-related disorders (Reddy, Gogireddy, Dubey, B, & B, 2015).

properties

CAS RN

214851-62-4

Product Name

1H-Indazole-3-carboxamide, 1-(1-methylethyl)-N-((1-(2-(2-pyridinyl)ethyl)-4-piperidinyl)methyl)-, monohydrochloride

Molecular Formula

C24H32ClN5O

Molecular Weight

442 g/mol

IUPAC Name

1-propan-2-yl-N-[[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methyl]indazole-3-carboxamide;hydrochloride

InChI

InChI=1S/C24H31N5O.ClH/c1-18(2)29-22-9-4-3-8-21(22)23(27-29)24(30)26-17-19-10-14-28(15-11-19)16-12-20-7-5-6-13-25-20;/h3-9,13,18-19H,10-12,14-17H2,1-2H3,(H,26,30);1H

InChI Key

PRYNGBWWKDSBAP-UHFFFAOYSA-N

SMILES

CC(C)N1C2=CC=CC=C2C(=N1)C(=O)NCC3CCN(CC3)CCC4=CC=CC=N4.Cl

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=N1)C(=O)NCC3CCN(CC3)CCC4=CC=CC=N4.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AFR-605 HCl;  AFR 605;  AFR605

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indazole-3-carboxamide, 1-(1-methylethyl)-N-((1-(2-(2-pyridinyl)ethyl)-4-piperidinyl)methyl)-, monohydrochloride
Reactant of Route 2
Reactant of Route 2
1H-Indazole-3-carboxamide, 1-(1-methylethyl)-N-((1-(2-(2-pyridinyl)ethyl)-4-piperidinyl)methyl)-, monohydrochloride
Reactant of Route 3
1H-Indazole-3-carboxamide, 1-(1-methylethyl)-N-((1-(2-(2-pyridinyl)ethyl)-4-piperidinyl)methyl)-, monohydrochloride
Reactant of Route 4
1H-Indazole-3-carboxamide, 1-(1-methylethyl)-N-((1-(2-(2-pyridinyl)ethyl)-4-piperidinyl)methyl)-, monohydrochloride
Reactant of Route 5
Reactant of Route 5
1H-Indazole-3-carboxamide, 1-(1-methylethyl)-N-((1-(2-(2-pyridinyl)ethyl)-4-piperidinyl)methyl)-, monohydrochloride
Reactant of Route 6
Reactant of Route 6
1H-Indazole-3-carboxamide, 1-(1-methylethyl)-N-((1-(2-(2-pyridinyl)ethyl)-4-piperidinyl)methyl)-, monohydrochloride

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